5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide
Description
Properties
CAS No. |
648924-33-8 |
|---|---|
Molecular Formula |
C21H18FNO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C21H18FNO3/c22-16-9-10-20(24)19(13-16)21(25)23-17-7-4-8-18(14-17)26-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,23,25) |
InChI Key |
WBBJMJRMYKHVLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of a fluorine atom to the aromatic ring.
Hydroxylation: Addition of a hydroxyl group.
Amidation: Formation of the benzamide structure by reacting with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of the fluorine atom with other substituents.
Hydrolysis: Breaking of the amide bond to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while hydrolysis of the amide bond would produce a carboxylic acid and an amine.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to 5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide exhibit significant biological activities, particularly in cancer research. Substituted benzamides have been shown to induce apoptosis in cancer cell lines, suggesting that this compound may possess antitumor properties. The mechanism of action is likely related to its ability to interact with proteins involved in cell cycle regulation and apoptosis pathways.
Binding Affinity Studies
Studies focusing on the binding affinity of this compound to various proteins and enzymes reveal that the presence of hydroxyl and fluorine groups enhances binding interactions. The phenylethoxy group contributes to its lipophilicity, facilitating interactions with hydrophobic regions within target proteins. This understanding is crucial for elucidating the compound's therapeutic effects and mechanisms of action.
Case Studies and Research Findings
Several studies have documented the effectiveness of similar compounds in clinical settings:
- Antitumor Efficacy : A study demonstrated that benzamide derivatives induced apoptosis in various cancer cell lines, highlighting their potential as anticancer agents.
- Protein Interaction Studies : Research has shown that modifying the functional groups on benzamides can significantly alter their interaction profiles with target proteins, suggesting avenues for drug design.
- Pharmacokinetics : The introduction of fluorine has been noted to improve the bioavailability and metabolic stability of compounds in preclinical models.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The presence of the fluorine atom and hydroxyl group allows it to form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Chlorinated derivatives (e.g., 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide) exhibit strong antimicrobial activity against Desulfovibrio piger, with 90% growth inhibition at 30 µmol/L . The target compound’s fluorine substitution might offer similar or reduced potency depending on target specificity.
Phenylethoxy vs.
Hydroxyl vs. Methoxy Groups :
- The 2-hydroxy moiety in the target compound enables hydrogen bonding, critical for interactions with biological targets. Methoxy-substituted analogs (e.g., 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide ) lose this capability, which may diminish activity in assays requiring polar interactions.
Biological Activity
5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H18FNO3
- Molecular Weight : 351.4 g/mol
- IUPAC Name : this compound
- CAS Number : 648924-41-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The compound features a hydroxyl group and a fluorine atom that enhance its binding affinity to various proteins, influencing their activity and function. The phenylethoxy group improves lipophilicity, allowing better interaction with hydrophobic pockets within proteins.
Biological Activity Overview
-
Anticancer Activity :
- A study evaluating similar compounds demonstrated that derivatives of benzamide exhibited potent inhibition against L1210 mouse leukemia cells, suggesting potential anticancer properties for this compound as well .
- The mechanism involves the release of active metabolites that interfere with cellular proliferation pathways.
- Enzyme Inhibition :
- Neuropharmacological Effects :
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
In a study focused on related compounds, the anticancer activity was assessed through various assays measuring cell viability and proliferation. Compounds demonstrated IC50 values in the nanomolar range against L1210 cells, indicating strong growth inhibition. The addition of thymidine reversed this effect, confirming the mechanism involving nucleotide release .
Case Study: DPP-IV Inhibition
Another investigation utilized computer-aided drug design to optimize N-substituted aminobenzamide derivatives for DPP-IV inhibition. Among the synthesized compounds, several exhibited superior activity compared to reference drugs, highlighting the potential of similar scaffolds to manage blood sugar levels effectively .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide?
- Methodological Answer : The synthesis typically involves coupling 5-fluoro-2-hydroxybenzoic acid derivatives with a 3-(2-phenylethoxy)aniline intermediate. A common approach is to use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF under inert atmosphere. For example, activation of the carboxylic acid group with HOBt improves coupling efficiency. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., methanol/water) ensures purity .
Q. How can the purity and structure of this compound be validated?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Structural Confirmation :
- NMR : - and -NMR to confirm substituent positions (e.g., fluorine’s deshielding effects, phenylethoxy group’s splitting patterns) .
- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction is recommended, as demonstrated for structurally analogous benzamides .
Q. What solvents are optimal for dissolving this compound in biological assays?
- Methodological Answer : The compound’s solubility depends on the hydroxyl and benzamide groups. Start with DMSO for stock solutions (10–50 mM) and dilute in PBS or cell culture media (final DMSO ≤ 0.1%). For in vitro studies, verify solubility via dynamic light scattering (DLS) to exclude aggregation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) while maintaining yields >80% .
- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, minimizing side products (e.g., hydrolysis of phenylethoxy groups).
- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Batch Purity Analysis : Use LC-MS to detect trace impurities (e.g., unreacted intermediates) that may interfere with bioassays .
- Assay Reproducibility : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) and control for metabolic instability (e.g., liver microsome testing) .
- Structural Analogues : Compare activity with derivatives lacking the 2-hydroxy or phenylethoxy groups to isolate pharmacophores .
Q. How can computational modeling guide SAR studies for this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding to targets (e.g., kinases or GPCRs) based on fluorine’s electronegativity and the phenylethoxy group’s hydrophobicity .
- QSAR Models : Train models on analogues’ IC data to prioritize synthesis of high-activity derivatives.
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent .
Q. What techniques address spectral discrepancies in characterization (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers of the benzamide group) causing peak splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; confirm - correlations for the fluorinated aromatic ring .
- Isotopic Labeling : Synthesize -enriched samples to enhance NMR sensitivity for fluorine environments .
Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?
- Methodological Answer :
- Permeability : Caco-2 cell monolayer assay (P > 1 × 10 cm/s suggests oral bioavailability) .
- Metabolic Stability : Incubate with human liver microsomes (HLM); measure half-life via LC-MS/MS .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to quantify free fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
